molecular formula C15H14O2 B184381 2,2-dimethyl-3H-benzo[h]chromen-4-one CAS No. 21568-04-7

2,2-dimethyl-3H-benzo[h]chromen-4-one

Cat. No.: B184381
CAS No.: 21568-04-7
M. Wt: 226.27 g/mol
InChI Key: YHOWOOKDRDXOBR-UHFFFAOYSA-N
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Description

2,2-dimethyl-3H-benzo[h]chromen-4-one is a heterocyclic compound that belongs to the class of naphthopyranones This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3H-benzo[h]chromen-4-one can be achieved through several methods. One common approach involves the intramolecular rearrangement of δ-hydroxyalkynones, catalyzed by p-toluenesulfonic acid (p-TsOH) under mild conditions. This method provides high regioselectivity and yields . Another method involves the hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes, catalyzed by a BINOLate-zinc complex prepared in situ from diethylzinc (Et2Zn) and 3,3’-dibromo-BINOL. This reaction yields 2-substituted 2,3-dihydro-4H-pyran-4-ones with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of metal-free catalysts and mild reaction conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3H-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound, yielding alcohols or other reduced derivatives.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,2-dimethyl-3H-benzo[h]chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3H-benzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-3H-benzo[h]chromen-4-one is unique due to its specific fused ring structure and the presence of dimethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

CAS No.

21568-04-7

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2,2-dimethyl-3H-benzo[h]chromen-4-one

InChI

InChI=1S/C15H14O2/c1-15(2)9-13(16)12-8-7-10-5-3-4-6-11(10)14(12)17-15/h3-8H,9H2,1-2H3

InChI Key

YHOWOOKDRDXOBR-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C

Canonical SMILES

CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C

Origin of Product

United States

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